4-(Propylsulfanyl)benzoic acid
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Overview
Description
4-(Propylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H12O2S It is characterized by a benzoic acid core substituted with a propylsulfanyl group at the para position
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives, such as 4-(propylsulfanyl)benzoic acid, are often involved in various biochemical reactions .
Mode of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is often used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .
Biochemical Pathways
This compound, being a derivative of benzoic acid, may be involved in similar biochemical pathways. Benzoic acids are the building blocks of most of the phenolic compounds in foods . They are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of shikimate and phenylpropanoid pathway .
Pharmacokinetics
It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid , which may suggest a similar metabolic pathway for this compound.
Result of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is often used as a food preservative .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can play significant roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities
Cellular Effects
Benzoic acid derivatives have been shown to exhibit antimicrobial properties, suggesting that they may influence cell function
Molecular Mechanism
It is known that benzoic acid derivatives can participate in various biochemical reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Subcellular Localization
Understanding the subcellular localization of a protein or compound is a key step toward understanding its cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(propylsulfanyl)benzoic acid typically involves the introduction of a propylsulfanyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative, such as 4-chlorobenzoic acid, is reacted with propylthiol in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Propylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid and sulfuric acid for nitration, bromine and iron(III) bromide for bromination.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 4-(Propylsulfanyl)benzyl alcohol.
Substitution: Nitro-4-(propylsulfanyl)benzoic acid, bromo-4-(propylsulfanyl)benzoic acid.
Scientific Research Applications
4-(Propylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
- 4-(Methylsulfanyl)benzoic acid
- 4-(Ethylsulfanyl)benzoic acid
- 4-(Butylsulfanyl)benzoic acid
Comparison: 4-(Propylsulfanyl)benzoic acid is unique due to the length of its propylsulfanyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different solubility, boiling point, and reactivity profiles. These differences can be exploited in various applications, making this compound a valuable compound in research and industry.
Properties
IUPAC Name |
4-propylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWLRLMBMBHNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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